2-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol
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Overview
Description
2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 3-methylphenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reactionThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like halides or thiols can replace the ethoxy group, forming new derivatives
Scientific Research Applications
2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes, making it useful in studying enzyme kinetics and inhibition mechanisms.
Medicine: Due to its biological activity, it is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to alterations in cellular pathways, ultimately affecting cell function and viability. The compound’s ability to cross cell membranes and its affinity for specific targets contribute to its biological effects .
Comparison with Similar Compounds
2-(2-{[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)-1-ETHANOL can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A simpler compound with similar core structure but lacking the 3-methylphenyl and ethoxyethanol groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with additional fused rings, which may exhibit different biological activities.
Thioglycoside derivatives: Compounds with sulfur-containing groups that can have different pharmacokinetic properties
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C16H19N5O2/c1-12-3-2-4-13(9-12)21-16-14(10-20-21)15(18-11-19-16)17-5-7-23-8-6-22/h2-4,9-11,22H,5-8H2,1H3,(H,17,18,19) |
InChI Key |
LQQQLJTXNXVHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO |
Origin of Product |
United States |
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